molecular formula C23H21NO2 B14218802 (6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone CAS No. 824961-06-0

(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone

Katalognummer: B14218802
CAS-Nummer: 824961-06-0
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: SOZFXCFTBZKTKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is a complex organic compound with a unique structure that combines a methoxynaphthalene moiety with a propylindole group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxynaphthalene Intermediate: This step involves the methoxylation of naphthalene to produce 6-methoxynaphthalene.

    Synthesis of the Propylindole Intermediate: This step involves the alkylation of indole with propyl halides to form 1-propylindole.

    Coupling Reaction: The final step involves the coupling of the methoxynaphthalene intermediate with the propylindole intermediate using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxynaphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced methanone derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6-Methoxynaphthalen-1-yl)-(1-ethylindol-3-yl)methanone
  • (6-Methoxynaphthalen-1-yl)-(1-methylindol-3-yl)methanone
  • (6-Methoxynaphthalen-1-yl)-(1-butylindol-3-yl)methanone

Uniqueness

(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is unique due to its specific combination of a methoxynaphthalene moiety with a propylindole group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

824961-06-0

Molekularformel

C23H21NO2

Molekulargewicht

343.4 g/mol

IUPAC-Name

(6-methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone

InChI

InChI=1S/C23H21NO2/c1-3-13-24-15-21(19-8-4-5-10-22(19)24)23(25)20-9-6-7-16-14-17(26-2)11-12-18(16)20/h4-12,14-15H,3,13H2,1-2H3

InChI-Schlüssel

SOZFXCFTBZKTKE-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.